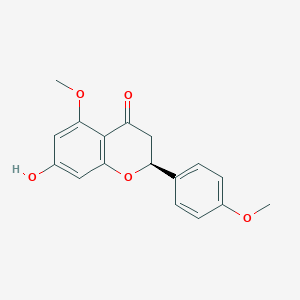

Tsugafolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CID 45273057 is a natural product found in Carpesium lipskyi, Pityrogramma ebenea, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft

Tsugafolin ist ein natürlicher pflanzlicher phänotypischer Regulator, der zur Klasse der Terpenoide gehört {svg_1}. Es wurde in der Landwirtschaft häufig verwendet, um das Wachstum und die Entwicklung von Nutzpflanzen zu regulieren {svg_2}. Es kann die Verlängerung von Pflanzenstängeln hemmen und das Wurzelwachstum fördern, wodurch die gesamte morphologische Struktur von Pflanzen beeinflusst wird {svg_3}.

Gartenbau

Im Gartenbau wurde this compound verwendet, um das Wachstum und die Entwicklung verschiedener Pflanzen zu regulieren {svg_4}. Es kann verwendet werden, um die Form und Größe von Pflanzen zu kontrollieren, wodurch sie für Zierzwecke besser geeignet sind {svg_5}.

Pflanzenwachstumsregulation

Es wurde festgestellt, dass this compound einen signifikanten Einfluss auf die Pflanzenwachstumsregulation hat {svg_6}. Es kann die Verlängerung von Pflanzenstängeln hemmen, das Wurzelwachstum fördern und die gesamte morphologische Struktur von Pflanzen beeinflussen {svg_7}.

Pflanzenentwicklung

this compound spielt eine Rolle bei der Pflanzenentwicklung {svg_8}. Durch die Regulierung des Wachstums verschiedener Pflanzenteile kann es die gesamte Entwicklung und Form der Pflanze beeinflussen {svg_9}.

Pflanzenmorphologie

this compound kann die Pflanzenmorphologie beeinflussen {svg_10}. Es kann die Verlängerung von Pflanzenstängeln hemmen und das Wurzelwachstum fördern, wodurch die gesamte morphologische Struktur von Pflanzen beeinflusst wird {svg_11}.

Pflanzliche phänotypische Regulation

this compound ist ein natürlicher pflanzlicher phänotypischer Regulator {svg_12}. Es kann den Phänotyp von Pflanzen beeinflussen, indem es deren Wachstum und Entwicklung reguliert {svg_13}.

Wirkmechanismus

Target of Action

Tsugafolin, also known as Atuzaginstat , is a compound that has been under investigation in clinical trials for Alzheimer’s Disease . It has also been identified as a dehydroflavone with weak anti-HIV activity . .

Mode of Action

As a dehydroflavone, it may interact with its targets in a manner similar to other flavonoids, which are known to interact with a variety of enzymes, receptors, and cell signaling pathways . .

Biochemical Pathways

They are known to have antioxidant, anti-inflammatory, and anti-cancer properties, and can modulate cell signaling pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect

Result of Action

As a dehydroflavone with weak anti-hiv activity, it may have some effect on the replication of the hiv virus

Action Environment

It is known that environmental factors such as temperature, light, humidity, and soil fertility can affect the production of secondary metabolites in plants As this compound is a plant-derived compound, its production and efficacy may be influenced by these environmental factors

Biochemische Analyse

Cellular Effects

Tsugafolin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, this compound inhibits viral replication by targeting the reverse transcriptase enzyme. This inhibition leads to a decrease in viral load and an improvement in cell function. Furthermore, this compound has been observed to modulate gene expression related to immune response and inflammation, potentially enhancing the host’s ability to combat viral infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly HIV reverse transcriptase. By binding to the enzyme’s active site, this compound inhibits its activity, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the overall viral load. Additionally, this compound may influence other cellular enzymes and proteins, contributing to its overall antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its anti-HIV activity for several weeks, with a gradual decrease in potency. These findings suggest that this compound’s stability and efficacy need to be considered when designing experiments and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits weak anti-HIV activity without significant cytotoxicity. At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the need for careful dosage optimization in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes. Studies have shown that this compound accumulates in specific tissues, such as the liver and spleen, where it exerts its biological effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with cellular enzymes and proteins. This localization is essential for its antiviral activity, as it allows this compound to effectively inhibit HIV reverse transcriptase and modulate gene expression .

Eigenschaften

IUPAC Name |

(2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGFEKHSEPSVNO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the structural characteristics of Tsugafolin?

A1: this compound is a flavanone, a class of flavonoids. Its chemical structure consists of a diphenylpropane backbone (C6-C3-C6) with a specific arrangement of functional groups. While the provided research articles do not delve into detailed spectroscopic data for this compound, they do confirm its identity through comparison with existing literature. [, ]

Q2: Where has this compound been found in nature?

A2: The research papers highlight the presence of this compound in two different plant species:

- Goniothalamus gardneri: This plant, belonging to the Annonaceae family, was found to contain this compound in its aerial parts (leaves and stems). []

- Vitex leptobotrys: This plant species, also known for its medicinal properties, yielded this compound from its leaves and twigs. []

Q3: What biological activity has been associated with this compound?

A3: One of the research articles describes the evaluation of this compound for anti-HIV activity. While it showed weaker activity compared to other compounds isolated in the study, this compound demonstrated a moderate ability to inhibit HIV-1 replication with an IC50 value of 118 μM. Importantly, it did not exhibit cytotoxicity at the concentration tested (150 μM). [] This finding suggests this compound could be of interest for further research into its potential antiviral properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.